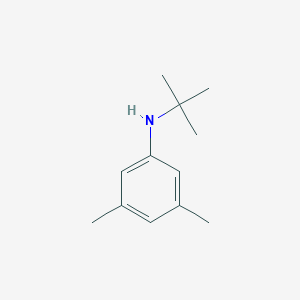

N-tert-Butyl-3,5-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWHVIXDKZHDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412643 | |

| Record name | N-tert-Butyl-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110993-40-3 | |

| Record name | N-tert-Butyl-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-3,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-tert-Butyl-3,5-dimethylaniline synthesis from tert-butylamine

An In-Depth Technical Guide to the Synthesis of N-tert-Butyl-3,5-dimethylaniline from tert-Butylamine

This guide provides a comprehensive technical overview for the synthesis of this compound, a sterically hindered secondary amine of significant interest in pharmaceutical and materials science research. The bulky tert-butyl group attached to the nitrogen atom imparts unique electronic and steric properties, making it a valuable building block for non-nucleophilic bases, specialized ligands for catalysis, and complex organic molecules.

The direct introduction of a sterically demanding tert-butyl group onto an aniline nitrogen presents a significant synthetic challenge. Traditional N-alkylation methods often fail or provide low yields due to the steric hindrance of both the amine and the alkylating agent.[1] This guide focuses on a robust and modern solution: the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2] An alternative strategy, reductive amination, will also be discussed as a viable synthetic route.

Part 1: Primary Synthesis Route via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering high yields, broad substrate scope, and excellent functional group tolerance.[2][3] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of this compound, the strategy involves coupling tert-butylamine with an appropriate 3,5-dimethylphenyl electrophile, such as 1-bromo-3,5-dimethylbenzene.

Theoretical Foundation: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

-

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired N-aryl amine product.[4]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design & Causality

A successful synthesis requires careful selection of each component. The choices below are grounded in established principles of organometallic chemistry to overcome the steric challenge inherent in the target molecule.

| Component | Recommended Reagent | Molar Eq. | Rationale & Key Insights |

| Aryl Halide | 1-Bromo-3,5-dimethylbenzene | 1.0 | Aryl bromides offer a good balance of reactivity and stability. The corresponding chloride is less reactive, while the iodide can lead to faster but sometimes less clean reactions. |

| Amine | tert-Butylamine | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential volatilization. |

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ | 0.5 - 2 mol% | This is a stable source of the active Pd(0) catalyst. Other sources like Pd(OAc)₂ can be used but require an in-situ reduction step.[4] |

| Ligand | Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 1 - 4 mol% | CRITICAL CHOICE: A bulky, electron-rich monophosphine ligand is essential. It promotes the oxidative addition and facilitates the reductive elimination of the sterically hindered product.[5] |

| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Its bulkiness prevents side reactions. |

| Solvent | Toluene or Dioxane | ~0.1 - 0.5 M | Anhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation and side reactions. |

Detailed Step-by-Step Protocol

This protocol is a self-validating system. Adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yield.

-

Inert Atmosphere Preparation : Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Addition : To the flask, add sodium tert-butoxide (1.5 eq.), the phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%).

-

Solvent and Substrate Addition : Add anhydrous, degassed toluene via cannula or syringe. Stir the mixture for 5-10 minutes. Sequentially add 1-bromo-3,5-dimethylbenzene (1.0 eq.) and tert-butylamine (1.2 eq.).

-

Reaction Execution : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up : Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

-

Extraction : Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product is typically a yellow or brown oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow liquid.[6] Alternatively, for larger scales, vacuum distillation can be employed.[7][8]

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Part 2: Alternative Synthetic Route via Reductive Amination

Reductive amination is another powerful C-N bond-forming strategy and presents a viable alternative.[9] This pathway involves the reaction of tert-butylamine with 3,5-dimethylbenzaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.

Theoretical Foundation & Key Considerations

The process is typically a one-pot reaction. The choice of reducing agent is crucial. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and tolerance of slightly acidic conditions which can catalyze imine formation.[10]

Key reaction parameters include:

-

Reactants : 3,5-Dimethylbenzaldehyde and tert-butylamine.

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective.

-

Solvent : Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.

-

Catalyst (Optional) : A catalytic amount of acetic acid can be added to accelerate imine formation.

While often efficient, this method can be limited by the stability of the intermediate imine and potential side reactions, such as the self-condensation of the aldehyde or over-alkylation, although the latter is unlikely with the bulky tert-butylamine.

Conclusion

For the synthesis of the sterically encumbered this compound from tert-butylamine, the Buchwald-Hartwig amination represents a superior and highly reliable methodology. Its success is predicated on the rational selection of a bulky, electron-rich phosphine ligand that facilitates the challenging coupling of a hindered amine. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical building block.

References

-

(No author given). (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]

-

(No author given). (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butylaniline. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

-

ACS Publications. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

- Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.

-

Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

-

YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

- Google Patents. (n.d.).

-

YouTube. (2019). Buchwald-Hartwig coupling. [Link]

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

-

Wikipedia. (n.d.). Dimethylaniline. [Link]

-

Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

Sources

- 1. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 110993-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sterically Hindered Aniline

N-tert-Butyl-3,5-dimethylaniline, also known as N-tert-Butyl-3,5-xylidine, is an aromatic amine characterized by a bulky tert-butyl group attached to the nitrogen atom and two methyl groups on the aniline ring.[1] This substitution pattern imparts significant steric hindrance around the amino group, a feature that profoundly influences its reactivity and physical properties.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed methodologies for their determination, and discusses the structural implications for its use in research and development. It is a compound of interest as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[3] The presence of the sterically encumbering tert-butyl group makes it a valuable building block in specialized synthetic applications, including the development of novel catalytic systems.

Section 1: Core Physicochemical Characteristics

The distinct molecular architecture of this compound dictates its physical and chemical behavior. The bulky tert-butyl group, in particular, sterically shields the nitrogen atom, which can decrease the reactivity of the amine in certain reactions compared to less hindered anilines.[4]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 110993-40-3 | [1] |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [5] |

| Appearance | Colorless to Brown to Dark purple clear liquid | [1] |

| Boiling Point | 69-70 °C at 0.75 mmHg | |

| Density | 0.901 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.519 |

Section 2: Experimental Determination of Physicochemical Properties

Accurate characterization of this compound relies on standardized experimental protocols. The methodologies outlined below are designed to yield reliable and reproducible data.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a liquid chemical sample like this compound.

Caption: General experimental workflow for the physicochemical characterization of this compound.

Boiling Point Determination (Micro-Method)

Given that the boiling point is reported under reduced pressure, a micro-boiling point determination method is appropriate to avoid decomposition at higher temperatures and to conserve the sample.[7]

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus should be connected to a vacuum source and a manometer to monitor the pressure.[8]

-

Heating and Observation: Begin heating the bath gently while stirring. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.

-

Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record the temperature and the pressure from the manometer.[9]

Causality: This method relies on the principle that a liquid boils when its vapor pressure equals the external pressure.[10] By observing the point where the internal vapor pressure can no longer overcome the external pressure upon cooling, a precise boiling point at that specific pressure is determined.

Density Measurement

The density can be accurately measured using a pycnometer or a digital density meter.[11][12]

Protocol (Pycnometry):

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty pycnometer on an analytical balance.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. The temperature of the sample should be controlled, typically at 25°C, using a water bath.[13]

-

Weighing: Carefully weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[14][15]

Causality: This gravimetric method provides a direct and highly accurate measure of mass per unit volume, which is the definition of density.[12] Temperature control is critical as the volume of the liquid, and thus its density, is temperature-dependent.

Refractive Index Measurement

A digital refractometer is the preferred instrument for measuring the refractive index due to its high accuracy and small sample volume requirement.[16][17]

Protocol:

-

Instrument Calibration: Calibrate the digital refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the cover and allow the temperature to stabilize, typically at 20°C. Initiate the measurement. The instrument will automatically detect the critical angle of total internal reflection and display the refractive index.[18]

-

Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Causality: The refractive index is a measure of how much the path of light is bent when it enters the liquid. This is a fundamental physical property related to the electronic structure of the molecule.[18]

Section 3: Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Structural Features and Their Spectroscopic Implications

The diagram below highlights the key structural components of the molecule and their expected influence on spectroscopic data.

Caption: Key structural features of this compound and their spectroscopic relevance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[19]

-

Sample Application: Place a drop of this compound directly onto the ATR crystal.[20]

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[21]

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Expected Characteristic Peaks:

-

N-H Stretch: A medium to weak, sharp peak around 3400-3450 cm⁻¹ is expected for the secondary amine.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ corresponding to the methyl and tert-butyl groups.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A peak in the 1350-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[22][23]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra. Standard parameters are generally sufficient, but optimization may be required.[24][25]

Predicted ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons: Two signals in the aromatic region (~6.5-7.0 ppm). One signal representing the two equivalent protons ortho to the amine group, and another for the proton para to the amine.

-

Amine Proton (N-H): A broad singlet with a variable chemical shift.

-

Methyl Protons: A singlet at ~2.2-2.3 ppm, integrating to 6 protons.

-

tert-Butyl Protons: A sharp singlet at ~1.3-1.4 ppm, integrating to 9 protons.

Predicted ¹³C NMR Signals (in CDCl₃):

-

Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm).

-

tert-Butyl Carbons: Two signals; one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Methyl Carbons: One signal for the two equivalent methyl groups on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[26][27]

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, where it is vaporized in a vacuum.[28]

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing ionization (typically loss of an electron to form a radical cation, M⁺•) and fragmentation.[29][30]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺•): A peak at m/z = 177, corresponding to the molecular weight of the compound.[31]

-

Major Fragment Ion: A prominent peak at m/z = 162, resulting from the loss of a methyl group (•CH₃) from the tert-butyl group (α-cleavage), which is a common fragmentation pathway for t-butyl compounds.

Section 4: Synthesis, Reactivity, and Safety

Synthesis

This compound is a sterically hindered aniline. Such compounds are often synthesized through specialized methods due to the steric bulk. A plausible synthetic route involves the reaction of 3,5-dimethylaniline with a tert-butylating agent. Catalytic methods, for instance using copper or palladium catalysts, have been developed for the synthesis of sterically hindered anilines from aryl boronic esters.[32] Another approach could involve the reaction of 3,5-dimethylaniline with isobutylene or tert-butyl alcohol under acidic conditions.

Reactivity

The chemical reactivity of this compound is dominated by two features: the electron-rich aromatic ring and the sterically hindered secondary amine.

-

Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the significant steric hindrance from the N-tert-butyl group may favor substitution at the less hindered para position.

-

Amine Group: The lone pair on the nitrogen is less accessible to electrophiles or for nucleophilic attack due to the steric shield of the tert-butyl group.[2] This reduced nucleophilicity can be advantageous in preventing undesired side reactions in complex syntheses.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards: It is classified as harmful if swallowed. It may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a specialty chemical whose physicochemical properties are a direct consequence of its unique molecular structure. The prominent steric hindrance provided by the N-tert-butyl group is a defining feature, influencing its physical constants, spectral characteristics, and chemical reactivity. The experimental protocols and interpretive guidance provided in this document offer a framework for the rigorous characterization of this compound, enabling its effective and safe application in chemical synthesis and materials science.

References

-

Quora. (2023, May 9). I want to measure the density of a liquid. Is there any method that does not require specialized tools? [Online forum post]. Available at: [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. (n.d.). Available at: [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? [Online forum discussion]. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

-

Mettler Toledo. Refractive Index: All You Need to Know. Available at: [Link]

-

Wikipedia. Refractive index. Available at: [Link]

-

Calnesis Laboratory. Density measurement of liquids. Available at: [Link]

-

Measuring Density. (n.d.). Available at: [Link]

-

Rudolph Research Analytical. Refractometry - Measuring Refractive Index. Available at: [Link]

-

Oregon State University. The Mass Spectrometry Experiment. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Available at: [Link]

-

MEASUREMENT OF DENSITY. (n.d.). Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Reagecon Knowledge. Density Measurement and Density Standards. Available at: [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.7 Mass Spectrometry (MS). Available at: [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Available at: [Link]

-

Shimadzu. Liquid Samples. Available at: [Link]

-

Organic Syntheses Procedure. tert-BUTYLAMINE. Available at: [Link]

-

Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]

-

PubMed Central. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Available at: [Link]

-

ResearchGate. (2020, September). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Available at: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Available at: [Link]

-

RSC Publishing. (2015, June 3). Practical catalytic method for synthesis of sterically hindered anilines. Available at: [Link]

-

boiling point. (n.d.). Available at: [Link]

-

PubChemLite. This compound (C12H19N). Available at: [Link]

- Google Patents. US2590079A - Tertiary butyl amines and their preparation.

-

Micro-boiling point measurement. (n.d.). Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis of New Sterically Hindered Anilines. Available at: [Link]

-

Chemical Communications. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Available at: [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Available at: [Link]

-

RSC Publishing. Green Chemistry. Available at: [Link]

-

Al-Mustaqbal University College. BOILING POINT DETERMINATION. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available at: [Link]

-

ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Available at: [Link]

-

Stenutz. This compound. Available at: [Link]

-

The Royal Society of Chemistry. 1H- and 13C-NMR for. Available at: [Link]

-

YouTube. (2025, December 30). NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). Available at: [Link]

-

PubMed Central. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Available at: [Link]

-

PubChem. 3,5-Dimethylaniline | C8H11N | CID 7949. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 3. ucc.ie [ucc.ie]

- 4. byjus.com [byjus.com]

- 5. parchem.com [parchem.com]

- 6. This compound [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. calnesis.com [calnesis.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. quora.com [quora.com]

- 15. giss.nasa.gov [giss.nasa.gov]

- 16. mt.com [mt.com]

- 17. rudolphresearch.com [rudolphresearch.com]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. researchgate.net [researchgate.net]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. m.youtube.com [m.youtube.com]

- 24. rsc.org [rsc.org]

- 25. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hscprep.com.au [hscprep.com.au]

- 27. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. PubChemLite - this compound (C12H19N) [pubchemlite.lcsb.uni.lu]

- 32. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Whitepaper: Steric Hindrance Effects in N-tert-Butyl-3,5-dimethylaniline: A Technical Guide for Advanced Chemical Applications

Abstract

N-tert-Butyl-3,5-dimethylaniline is a sterically hindered aromatic amine whose unique structural characteristics dictate its chemical behavior and utility. The presence of a bulky tert-butyl group on the nitrogen atom, in conjunction with two methyl groups at the meta positions of the aniline ring, creates a sterically demanding environment that profoundly influences its reactivity, basicity, and spectroscopic properties. This technical guide provides an in-depth analysis of these steric effects, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the synthesis, structural characterization, and reactivity of this compound, highlighting how its constrained architecture can be leveraged in catalyst design, complex organic synthesis, and medicinal chemistry. This document synthesizes theoretical principles with practical insights, providing detailed experimental protocols and visual aids to elucidate the core concepts of steric hindrance in this important molecular scaffold.

The Principle of Steric Hindrance in Aromatic Amines

Steric hindrance is a fundamental concept in organic chemistry where the spatial arrangement of atoms, specifically the size of substituent groups, impedes a chemical reaction or influences conformational preferences.[1] In the context of aromatic amines, the nitrogen atom's lone pair of electrons is typically available for protonation (basicity) and participation in resonance with the aromatic ring, which activates the ring towards electrophilic substitution.[2]

The introduction of bulky alkyl groups, such as the archetypal tert-butyl group (-C(CH₃)₃), dramatically alters this behavior.[1] The tert-butyl group's three methyl groups create a large, conformationally rigid cone of influence around the nitrogen atom. This steric bulk leads to several predictable consequences:

-

Reduced Basicity: Steric congestion around the nitrogen atom hinders the approach of protons and, critically, impedes the solvation of the resulting conjugate acid (the anilinium ion). This "steric hindrance to solvation" can reduce the basic strength of the amine by several orders of magnitude compared to what would be expected based on electronic effects alone.[3]

-

Inhibited N-Substitution: The approach of electrophiles to the nitrogen atom is severely restricted, making reactions like N-alkylation and N-acylation challenging.[4][5][6]

-

Modified Aromatic Reactivity: While the nitrogen atom's lone pair still donates electron density to the ring, making it an ortho, para-director, the steric bulk can physically block the ortho positions from the approach of incoming electrophiles. This often results in a high degree of selectivity for substitution at the para position.[1][7]

-

Altered Molecular Geometry: The steric strain between the N-tert-butyl group and the aromatic ring can lead to distortions in bond angles and lengths, potentially affecting the planarity of the nitrogen atom and its conjugation with the ring.[8]

This compound is a model compound for studying these effects. The tert-butyl group provides significant steric shielding to the nitrogen, while the 3,5-dimethyl substitution pattern prevents complications from ortho-alkylation and provides a clear spectroscopic signature.

Caption: Structure of this compound.

Synthesis and Physicochemical Properties

The synthesis of sterically hindered anilines often requires specialized methods to overcome the low reactivity of the constituent amines or the steric congestion in the target molecule.

Synthetic Methodology

A notable synthesis of this compound involves the reaction of tert-butylamine with a pyrylium salt, specifically the 2,4,6-trimethylpyrylium cation.[9] This method is advantageous as it utilizes inexpensive starting materials and proceeds in high yield.[9] The pyrylium ring acts as a synthetic equivalent of a 1,5-dicarbonyl electrophile, which undergoes a ring-opening and subsequent condensation/cyclization cascade with the primary amine to form the substituted aniline.

Alternatively, modern catalytic methods offer a general approach for the synthesis of hindered anilines. One such method involves the copper-catalyzed amination of aryl boronic esters.[10] This transformation is accomplished with a catalyst generated in situ from commercially available copper(I) triflate and a diphosphine ligand, and it tolerates a wide range of functional groups.[10]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are essential for its handling, purification, and application in synthesis.

| Property | Value | Source |

| CAS Number | 110993-40-3 | [11][12] |

| Molecular Formula | C₁₂H₁₉N | [11][13] |

| Molecular Weight | 177.29 g/mol | [11][12] |

| Appearance | Colorless to brown liquid | |

| Boiling Point | 69-70 °C at 0.75 mmHg | [11] |

| Density | 0.901 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.519 | [11] |

| LogP (predicted) | 3.51 - 3.6 | [12] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides direct evidence of the steric effects within the molecule. The bulky tert-butyl group influences the electronic environment and dynamics of the molecule, which is reflected in its NMR and IR spectra.

-

¹H NMR Spectroscopy: The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm. The aromatic protons should appear as two distinct signals: a singlet for the proton at the C4 position (para to the amino group) and a singlet for the two equivalent protons at the C2 and C6 positions. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy: The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons will have characteristic chemical shifts. In related sterically hindered anilines, hindered rotation around the C-N bond can lead to broadening of NMR signals, particularly for the aromatic carbons ortho to the amino group.[8] For comparison, in p-tert-butyl-N,N-dimethylaniline, the aromatic carbons show distinct signals with the ipso-carbon (attached to nitrogen) appearing around 147 ppm.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch, typically in the range of 3300-3500 cm⁻¹. The exact position of this band can provide insight into the degree of hydrogen bonding. C-H stretches for the alkyl and aromatic groups will appear around 2850-3100 cm⁻¹, and C=C stretches for the aromatic ring will be present in the 1500-1600 cm⁻¹ region.

Impact of Steric Hindrance on Chemical Reactivity

The interplay between the electronic-donating nature of the amino group and the steric shielding of the tert-butyl group governs the reactivity of this compound.

Basicity and Nucleophilicity

As previously discussed, the basicity of this compound is significantly lower than that of less hindered anilines like 3,5-dimethylaniline. This is primarily due to steric hindrance to solvation of the corresponding anilinium ion.[3] This reduced basicity also translates to lower nucleophilicity at the nitrogen atom, making it a poor nucleophile in Sₙ2 reactions.

Electrophilic Aromatic Substitution

The -NH(t-Bu) group is a strong activating, ortho, para-director due to the resonance donation of the nitrogen lone pair into the benzene ring.[2] However, the immense steric bulk of the tert-butyl group effectively shields the two ortho positions (C2 and C6). Consequently, electrophilic aromatic substitution reactions are expected to occur with very high selectivity at the unhindered para position (C4).

Caption: Steric hindrance directs electrophilic attack to the para position.

This predictable selectivity is a powerful tool in organic synthesis, allowing for the clean installation of a single substituent on the aromatic ring. For example, halogenation or nitration of this compound would be expected to yield the 4-halo or 4-nitro derivative, respectively, as the major product. This contrasts with less hindered anilines, which often yield mixtures of ortho and para isomers, and can even undergo multiple substitutions.[7][15]

N-Alkylation and N-Acylation

Directly modifying the nitrogen atom is challenging due to steric hindrance. Standard acylation conditions, such as using acyl chlorides or anhydrides, may be sluggish or fail completely. However, specialized reagents and protocols have been developed for the acylation of hindered amines. For instance, N-acyl benzisothiazolinones have been shown to be effective acylating agents for a wide range of amines, including sterically demanding ones.[5][6] Similarly, the addition of organometallic reagents to N-carboxyanhydrides can provide access to sterically hindered N-acyl amino acids.[4]

Applications in Medicinal Chemistry and Materials Science

The unique properties of sterically hindered anilines make them valuable building blocks in several advanced applications.

-

Drug Development: In medicinal chemistry, the introduction of a bulky group like tert-butyl can serve as a "metabolic shield." By sterically blocking a site on a drug molecule that is susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes), the drug's metabolic stability can be increased, leading to a longer half-life and improved bioavailability.[1] However, it is important to note that the aniline moiety itself can be a source of metabolic instability and potential toxicity, which has led to strategies to replace it in some drug candidates.[16][17] The controlled reactivity of this compound allows it to serve as a scaffold for building complex molecules where subsequent modifications are directed away from the hindered amine.

-

Ligand Design: The steric bulk is crucial in the design of ligands for transition metal catalysis.[18] A bulky ligand can create a specific coordination environment around a metal center, influencing its catalytic activity and selectivity (e.g., in cross-coupling reactions). The steric hindrance can also prevent catalyst deactivation pathways like dimerization.[19]

-

Materials Science: The rigid and well-defined structure of hindered anilines makes them useful precursors for polymers and molecular materials with controlled architectures and properties.

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of the title compound, based on literature precedent.[9]

Protocol: Synthesis of this compound

Objective: To prepare the sterically hindered amine this compound from 2,4,6-trimethylpyrylium tetrafluoroborate and tert-butylamine.

Materials:

-

2,4,6-Trimethylpyrylium tetrafluoroborate

-

tert-Butylamine

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trimethylpyrylium tetrafluoroborate (1 equivalent) in absolute ethanol.

-

Amine Addition: To the stirred solution, add tert-butylamine (2.5-3 equivalents) dropwise at room temperature. The addition may be exothermic; maintain the temperature with a water bath if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add diethyl ether and a 2 M NaOH solution. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Organic Phase Isolation: Collect the organic (ether) layer. Extract the aqueous layer two more times with fresh portions of diethyl ether.

-

Combine and Dry: Combine all the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation to afford this compound as a clear liquid.

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. tert-Butylamine is volatile and corrosive.

Conclusion

This compound serves as an exemplary case study in the powerful and nuanced effects of steric hindrance. The bulky tert-butyl group fundamentally alters the molecule's properties, suppressing the nucleophilicity and basicity of the nitrogen atom while enforcing a high degree of regioselectivity in electrophilic aromatic substitution. This predictable control over reactivity makes it a valuable intermediate for synthetic chemists. For drug development professionals and materials scientists, understanding these steric effects is crucial for designing molecules with enhanced metabolic stability, specific receptor selectivity, and controlled supramolecular architectures. This guide provides the foundational knowledge and practical insights necessary to effectively utilize the unique characteristics of this and related sterically hindered anilines in advanced chemical research and development.

References

-

ResearchGate. (2025). This compound | Request PDF. Available from: [Link]

- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). [Journal Name]. Available from: [A placeholder URL as the original link from the search result is a redirect to a PDF]

-

ResearchGate. (2025). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Available from: [Link]

-

Dalton Transactions (RSC Publishing). (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. DOI:10.1039/D5DT01182E. Available from: [Link]

- [Journal Name]. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Available from: [A placeholder URL as the original link from the search result is a redirect to a PDF]

-

ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Available from: [Link]

- American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Available from: [A placeholder URL as the original link from the search result is a redirect to a PDF]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. Available from: [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Available from: [Link]

-

PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Available from: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Available from: [Link]

-

Chemical Communications (RSC Publishing). (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. DOI:10.1039/C9CC09497K. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Available from: [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

SpectraBase. (n.d.). p-tert-Butyl-N,N-dimethylaniline. Available from: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available from: [Link]

-

Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound 97 110993-40-3 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. PubChemLite - this compound (C12H19N) [pubchemlite.lcsb.uni.lu]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cresset-group.com [cresset-group.com]

- 17. news.umich.edu [news.umich.edu]

- 18. nbinno.com [nbinno.com]

- 19. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

Whitepaper: A Senior Application Scientist’s Guide to the Electronic Properties of Substituted Anilines

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aniline and its derivatives are foundational scaffolds in modern chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of the aniline ring with various substituents profoundly alters its electronic landscape, thereby modulating its basicity, reactivity, and spectroscopic signatures.[1] For professionals in drug development, a deep, mechanistic understanding of these electronic perturbations is not merely academic; it is critical for optimizing a compound's pharmacological profile, enhancing its metabolic stability, and mitigating potential toxicities associated with the aniline motif.[3][4] This guide provides a comprehensive exploration of the core principles governing the electronic properties of substituted anilines, blending established theory with practical, field-proven methodologies for their characterization. We will delve into the interplay of inductive and resonance effects, their quantification through the Hammett equation, their manifestation in spectroscopic data (UV-Vis, IR, NMR), and the overarching implications for rational drug design.

The Electronic Architecture of Aniline: A Tale of Two Effects

The chemical behavior of a substituted aniline is dictated by the delicate balance of two fundamental electronic phenomena: the inductive effect and the resonance effect .[1] These forces, often acting in opposition, determine the electron density at the exocyclic amino group and across the aromatic ring.[5]

-

Inductive Effect (I): Transmitted through the sigma (σ) bond framework, this effect arises from the intrinsic electronegativity of a substituent relative to carbon.[1]

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are more electronegative than carbon and exert a negative inductive effect (-I), pulling electron density away from the ring.[1]

-

Electron-Donating Groups (EDGs) such as alkyl groups (-CH₃, -C₂H₅) are less electronegative and exert a positive inductive effect (+I), pushing electron density into the ring.[1]

-

-

Resonance Effect (R or M): This powerful effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic system.[1] The amino group (-NH₂) of aniline itself is a potent resonance donor (+R), delocalizing its lone pair into the ring and increasing electron density at the ortho and para positions.[6] This is why the amino group is a strong activating, ortho, para-director in electrophilic aromatic substitution.[6]

-

+R Effect: Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) donate electron density into the ring.

-

-R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) withdraw electron density from the ring.[5]

-

When these effects are in opposition, the stronger one dominates. For instance, halogens are deactivating overall because their strong -I effect outweighs their weaker +R effect.[5] Conversely, for an -OCH₃ group, the powerful +R effect overcomes the weaker -I effect, making it an activating group.[5]

Caption: Logical flow of Hammett analysis for aniline basicity.

Spectroscopic Fingerprints of Electronic Perturbation

Spectroscopic techniques provide direct, experimental validation of the electronic effects predicted by theory.

UV-Vis Spectroscopy

The UV-Vis spectrum of aniline is characterized by electronic transitions, primarily a π → π* transition around 230 nm and a secondary band around 280 nm. [7]The position of these absorption maxima (λmax) is highly sensitive to substituents.

-

Electron-Donating Groups (EDGs) decrease the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift to longer wavelengths. [7]* Electron-Withdrawing Groups (EWGs) increase the energy gap, resulting in a hypsochromic (blue) shift to shorter wavelengths.

| Substituent (para-) | λmax (nm) |

| -NH₂ | 299 |

| -OCH₃ | 289 |

| -CH₃ | 285 |

| -H | 280 |

| -Cl | 289 |

| -COCH₃ | 313 |

| -NO₂ | 373 |

| Table 2: Approximate λmax values for the secondary absorption band of para-substituted anilines, showing the impact of substituents on the electronic transition energy. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds, which are influenced by bond strength and electron density. For anilines, the N-H stretching vibrations are particularly informative. [8]Primary anilines show two distinct N-H stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs). [7]* Electron-Withdrawing Groups (EWGs) pull electron density away from the nitrogen atom. This effect slightly strengthens the N-H bond by reducing electron-electron repulsion, causing the N-H stretching frequencies to increase (shift to a higher wavenumber). [7]* Electron-Donating Groups (EDGs) have the opposite effect, causing a shift to slightly lower wavenumbers. [7]

| Substituent (para-) | Asymmetric N-H Stretch (νas, cm⁻¹) | Symmetric N-H Stretch (νs, cm⁻¹) |

|---|---|---|

| -OCH₃ | 3455 | 3375 |

| -CH₃ | 3465 | 3380 |

| -H | 3470 | 3390 |

| -Cl | 3480 | 3395 |

| -Br | 3480 | 3395 |

| -CN | 3495 | 3405 |

| -NO₂ | 3505 | 3410 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the electronic environment around each nucleus.

-

¹H NMR: The chemical shift of the -NH₂ protons is sensitive to the electron density on the nitrogen. EWGs deshield the protons, shifting them downfield (higher ppm), while EDGs shield them, shifting them upfield (lower ppm).

-

¹³C NMR: The chemical shift of the para-carbon (C4) is an excellent probe of the resonance effect. Strong +R groups like -NH₂ and -OCH₃ significantly shield C4, shifting it upfield. [9]* ¹⁵N NMR: This technique directly probes the nitrogen nucleus. The ¹⁵N chemical shift is a highly sensitive indicator of the electronic state of the nitrogen atom, providing valuable data on n-π conjugation and substituent-induced electronic changes. [10][11]

Implications in Drug Development and Discovery

Aniline is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [3][12]However, it is also a well-known "structural alert". The aniline moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, which can generate reactive metabolites leading to idiosyncratic adverse drug reactions. [4][13] Understanding the electronic properties of a substituted aniline is therefore paramount for:

-

Fine-Tuning Pharmacological Properties: Modifying substituents allows chemists to adjust the pKa, which in turn influences a drug's solubility, absorption, and ability to interact with its biological target. [3]2. Mitigating Metabolic Instability: By introducing specific substituents, the electronic nature of the aniline can be altered to disfavor metabolic oxidation, thereby reducing the risk of forming toxic metabolites and improving the drug's safety profile. [3]3. Optimizing Bioavailability: The electronic character of the aniline ring and its substituents can significantly impact how a drug is absorbed and distributed in the body. [12] Computational chemistry now plays a vital role, allowing for the in silico prediction of electronic properties like partial atomic charges, pKa, and oxidation potentials, helping to guide the synthesis of safer and more effective drug candidates. [14][15][16]

Experimental Protocols

Protocol: Spectrophotometric Determination of pKa

This protocol describes a self-validating system for determining the pKa of a substituted aniline using UV-Vis spectroscopy by measuring absorbance changes as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of at least 8-10 buffer solutions with known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa of the aniline.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the substituted aniline in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.

-

Sample Preparation: For each pH buffer, prepare a cuvette by adding a small, constant aliquot of the aniline stock solution to the buffer. The final concentration of the aniline should be low enough to be within the linear range of the spectrophotometer (typically ~10⁻⁴ to 10⁻⁵ M).

-

Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample at each pH. Also, record a spectrum for a neutral solution (fully protonated form) and a basic solution (fully deprotonated form) to determine the absorbance of the pure species (A_acid and A_base).

-

Data Analysis:

-

Identify a wavelength (λ) where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Measure the absorbance (A) at this wavelength for each of the buffered solutions.

-

Plot Absorbance (A) vs. pH. The resulting curve should be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometry: pKa = pH + log[(A - A_base) / (A_acid - A)] .

-

Caption: Experimental workflow for pKa determination via UV-Vis.

Protocol: ¹H NMR Analysis of a Substituted Aniline

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the substituted aniline sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe to the correct frequency for ¹H.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

-

Spectral Analysis:

-

Identify the chemical shift (ppm) of the -NH₂ protons.

-

Identify the chemical shifts and splitting patterns (e.g., doublet, triplet) of the aromatic protons.

-

Correlate the observed chemical shifts with the electronic nature of the substituent (downfield shift for EWGs, upfield for EDGs).

-

References

- Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed. (n.d.). PubMed.

- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (n.d.). BenchChem.

- Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica - Taylor & Francis. (n.d.). Taylor & Francis.

- Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. (2025). Bloom Tech.

- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A - ACS Publications. (n.d.).

- Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. (n.d.).

- Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide - Benchchem. (n.d.). BenchChem.

- A Comparative Analysis of the Electronic Properties of Substituted Anilines - Benchchem. (n.d.). BenchChem.

- Aniline replacement in drug-like compounds - Cresset Group. (2024). Cresset Group.

- A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their deriv

- Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A - ACS Publications. (n.d.).

- Aniline in Pharmaceuticals: A Found

- Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (2024). Journal of Engineering Research and Applied Science.

- Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. (n.d.). AFIT.

- Substituent effects on the physical properties and pKa of aniline - ResearchGate. (2025).

- Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines - Truhlar Group. (n.d.). Truhlar Group.

- UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. (n.d.).

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.).

- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. (2018). University of Michigan News.

- Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? | Homework.Study.com. (n.d.). Homework.Study.com.

- Hammett equ

- 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).

- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.).

- Infrared Spectroscopy - CDN. (n.d.).

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cresset-group.com [cresset-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. mdpi.com [mdpi.com]

- 10. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bloomtechz.com [bloomtechz.com]

- 13. news.umich.edu [news.umich.edu]

- 14. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-tert-Butyl-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-3,5-dimethylaniline is a sterically hindered secondary aromatic amine whose molecular architecture is a fascinating interplay of electronic and steric effects. This guide provides a comprehensive analysis of its molecular structure and conformational dynamics. While a definitive crystal structure is not publicly available, this document synthesizes data from related compounds and foundational chemical principles to predict its three-dimensional arrangement and behavior. We delve into the electronic influence of the meta-methyl groups and the profound steric impact of the N-tert-butyl group, which together dictate the geometry around the nitrogen center and the rotational barrier of the C-N bond. Furthermore, this guide outlines detailed experimental and computational protocols for the elucidation and validation of its structure and conformation, serving as a valuable resource for researchers utilizing this and similar scaffolds in synthetic chemistry and drug design.

Introduction: The Significance of Steric and Electronic Balance

Substituted anilines are fundamental building blocks in a vast array of chemical applications, from dye synthesis to pharmaceuticals. The reactivity and efficacy of these compounds are intrinsically linked to their three-dimensional structure. In the case of this compound, the molecule presents a classic case of steric hindrance influencing electronic properties. The bulky tert-butyl group, a common motif for inducing conformational rigidity, plays a pivotal role in modulating the nucleophilicity of the amine and the orientation of the substituents relative to the aromatic ring.[1] The two methyl groups at the meta positions, while not directly flanking the amine, contribute to the overall electronic landscape of the benzene ring through their inductive effects, influencing the basicity of the aniline nitrogen. Understanding the delicate balance between these steric and electronic factors is paramount for predicting the molecule's reactivity and its potential interactions in larger molecular systems.

Molecular Structure and Properties

This compound, also known as N-tert-Butyl-3,5-xylidine, is a colorless to brown clear liquid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 110993-40-3 | [2] |

| Molecular Formula | C₁₂H₁₉N | [2] |

| Molecular Weight | 177.29 g/mol | [2] |

| Boiling Point | 69-70 °C at 0.75 mmHg | |

| Density | 0.901 g/mL at 25 °C | |

| Refractive Index | n20/D 1.519 | |

| SMILES | CC1=CC(=CC(=C1)NC(C)(C)C)C | [2][3] |

| InChI Key | HMWHVIXDKZHDEO-UHFFFAOYSA-N | [2] |

The structural formula, represented by the SMILES notation CC1=CC(=CC(=C1)NC(C)(C)C)C, indicates a benzene ring substituted with two methyl groups at positions 3 and 5, and an N-tert-butylamino group at position 1.

Conformational Analysis: A Tale of Two Rotors

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-N bond. The interplay between the bulky tert-butyl group and the aniline ring dictates the preferred orientation of the amino substituent.

The Influence of the N-tert-Butyl Group

The tert-butyl group is exceptionally bulky, and its presence imposes significant steric strain. This steric hindrance is a dominant factor in determining the molecule's conformation.[1] In contrast to less hindered N-alkylanilines, where the alkyl group might lie closer to the plane of the aromatic ring to maximize p-π conjugation, the tert-butyl group in this compound will force the C-N-C plane to be significantly twisted with respect to the benzene ring. This twisting minimizes the steric repulsion between the methyl groups of the tert-butyl substituent and the hydrogen atoms at the ortho positions (2 and 6) of the aniline ring.

The Role of the 3,5-Dimethyl Groups

The methyl groups at the meta positions (3 and 5) do not directly interact sterically with the N-tert-butyl group. However, they exert an electronic influence on the aromatic ring. As electron-donating groups through induction, they increase the electron density of the benzene ring and slightly increase the basicity of the nitrogen atom compared to unsubstituted N-tert-butylaniline. This electronic effect, however, is secondary to the overwhelming steric demands of the tert-butyl group in dictating the overall conformation.

The following diagram illustrates the key steric interactions that govern the conformation of this compound.

Caption: Steric hindrance between the tert-butyl group and ortho-hydrogens.

Experimental and Computational Approaches for Structural Elucidation

To empirically determine and computationally model the molecular structure and conformation of this compound, a combination of spectroscopic, crystallographic, and computational methods would be employed.

Synthesis

The synthesis of this compound can be achieved through several established methods for N-alkylation of anilines. A common approach involves the reaction of 3,5-dimethylaniline with a tert-butylating agent.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylaniline in a suitable solvent such as toluene.

-

Addition of tert-Butylating Agent: Add a tert-butylating agent, for example, tert-butyl bromide or by reacting with isobutylene in the presence of an acid catalyst.[1]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in solution.[4]

-

¹H NMR: The chemical shifts of the aromatic protons, particularly the ortho-hydrogens, can provide insights into the torsion angle between the N-tert-butyl group and the aromatic ring. The tert-butyl protons will appear as a sharp singlet, and the methyl groups on the ring will also produce a singlet.

-

¹³C NMR: The chemical shifts of the aromatic carbons can be influenced by the degree of p-π conjugation, which is dependent on the C-N bond rotation.

-

Dynamic NMR (DNMR): By recording NMR spectra at various temperatures, it is possible to study the kinetics of conformational changes, such as the rotation around the C-N bond.[5][6][7][8][9] From the coalescence temperature of specific signals, the rotational energy barrier can be calculated.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.[10]

Protocol: Single Crystal Growth for X-ray Diffraction

-

Purification: The compound must be of high purity (>98%).

-

Solvent Selection: A suitable solvent or solvent system in which the compound has moderate solubility is chosen.

-

Crystallization Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.[11][12][13] A loosely capped vial containing the solution is left undisturbed in a vibration-free environment.

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head for data collection.[10][14]

Computational Modeling

In the absence of experimental data, computational chemistry provides a powerful means to predict the molecular structure and conformational preferences.

Protocol: Computational Conformational Analysis

-

Methodology: Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of organic molecules.[15] A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be chosen.

-

Conformational Search: A systematic or stochastic conformational search can be performed to identify all low-energy conformers.

-

Analysis: The optimized geometries of the conformers are analyzed to determine bond lengths, bond angles, and dihedral angles. The relative energies of the conformers indicate their relative populations at a given temperature. Rotational energy barriers can be calculated by performing a relaxed potential energy surface scan around the C(aryl)-N bond.

The following diagram outlines a typical workflow for the combined experimental and computational analysis of this compound's conformation.

Caption: Integrated workflow for conformational analysis.

Conclusion